N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the 2,5-dimethylphenyl group adds to the compound’s stability and reactivity.
Preparation Methods
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylacetic acid with ethylamine to form an amide intermediate. This intermediate is then cyclized with ethyl oxalyl chloride in the presence of a base to form the oxazole ring.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring, using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted oxazole derivatives .
Scientific Research Applications
N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:
N-[1-(2,5-dimethylphenyl)ethyl]-2-ethylaniline: This compound has a similar structure but lacks the oxazole ring, resulting in different chemical and biological properties.
N-[1-(2,5-dimethylphenyl)ethyl]-2-(phenylthio)acetamide: This compound contains a thioether group instead of the oxazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-6-15-16(13(5)21-19-15)17(20)18-12(4)14-9-10(2)7-8-11(14)3/h7-9,12H,6H2,1-5H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCGDODDKIUHMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC(C)C2=C(C=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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